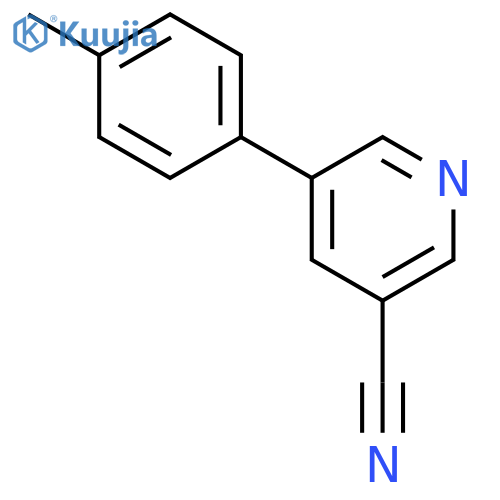Cas no 1267230-52-3 (5-(p-Tolyl)nicotinonitrile)

5-(p-Tolyl)nicotinonitrile structure
商品名:5-(p-Tolyl)nicotinonitrile
5-(p-Tolyl)nicotinonitrile 化学的及び物理的性質
名前と識別子
-
- 5-(p-Tolyl)nicotinonitrile
- 5-(4-methylphenyl)pyridine-3-carbonitrile
- 1267230-52-3
- SB54778
- 5-p-tolylpyridine-3-carbonitrile
- SCHEMBL12947990
- A1-53480
- DTXSID20745123
-
- インチ: InChI=1S/C13H10N2/c1-10-2-4-12(5-3-10)13-6-11(7-14)8-15-9-13/h2-6,8-9H,1H3
- InChIKey: IGWMSANHQMUUGH-UHFFFAOYSA-N
- ほほえんだ: CC1=CC=C(C=C1)C2=CN=CC(=C2)C#N
計算された属性
- せいみつぶんしりょう: 194.084398327g/mol
- どういたいしつりょう: 194.084398327g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 245
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 36.7Ų
5-(p-Tolyl)nicotinonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Cooke Chemical | BD3359348-1g |
5-(p-Tolyl)nicotinonitrile |
1267230-52-3 | 95+% | 1g |
RMB 2867.20 | 2025-02-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1803627-1g |
5-(p-Tolyl)nicotinonitrile |
1267230-52-3 | 98% | 1g |
¥4522.00 | 2024-08-09 | |
| Chemenu | CM177692-1g |
5-(p-tolyl)nicotinonitrile |
1267230-52-3 | 95% | 1g |
$547 | 2022-06-13 | |
| Chemenu | CM177692-1g |
5-(p-tolyl)nicotinonitrile |
1267230-52-3 | 95% | 1g |
$594 | 2021-08-05 | |
| Alichem | A029206853-1g |
5-(p-Tolyl)nicotinonitrile |
1267230-52-3 | 95% | 1g |
$537.60 | 2022-04-03 |
5-(p-Tolyl)nicotinonitrile 関連文献
-
Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914
-
Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
-
Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838
-
Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723
1267230-52-3 (5-(p-Tolyl)nicotinonitrile) 関連製品
- 10177-11-4(5-Phenylnicotinonitrile)
- 1268049-13-3(5-(m-Tolyl)nicotinonitrile)
- 1802-33-1([3,3'-Bipyridine]-5-carbonitrile)
- 294648-03-6(Benzonitrile,4-(3-pyridinyl)-)
- 1268076-20-5(5-(o-Tolyl)nicotinonitrile)
- 4350-54-3(3-(Pyridin-3-yl)benzonitrile)
- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)
- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)
- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)
- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量